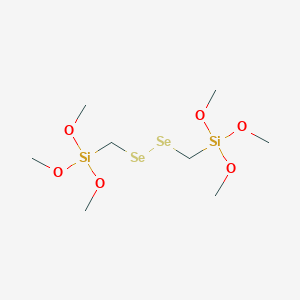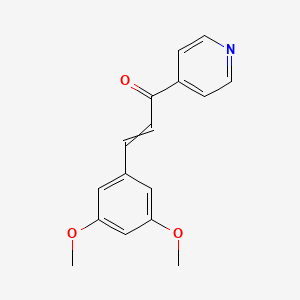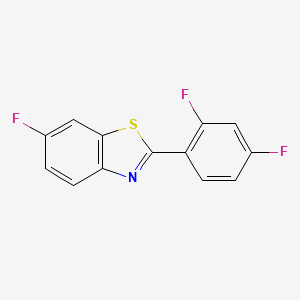
(1R,2R)-1-Ethyl-2-nitrocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Ethyl-2-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted by an ethyl group at the first carbon and a nitro group at the second carbon The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Ethyl-2-nitrocyclohexane typically involves the nitration of (1R,2R)-1-ethylcyclohexane. One common method is the electrophilic nitration reaction, where (1R,2R)-1-ethylcyclohexane is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired enantiomerically pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Ethyl-2-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: (1R,2R)-1-Ethyl-2-aminocyclohexane.
Oxidation: (1R,2R)-1-Ethyl-2-carboxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,2R)-1-Ethyl-2-nitrocyclohexane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of chiral compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including as precursors to drugs targeting specific biological pathways.
Catalysis: It is used in the development of chiral catalysts for enantioselective reactions, enhancing the production of enantiomerically pure compounds.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Ethyl-2-nitrocyclohexane depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-Methyl-2-nitrocyclohexane: Similar structure with a methyl group instead of an ethyl group.
(1R,2R)-1-Ethyl-2-aminocyclohexane: Reduction product of (1R,2R)-1-Ethyl-2-nitrocyclohexane.
(1R,2R)-1-Ethyl-2-carboxycyclohexane: Oxidation product of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an ethyl and a nitro group on the cyclohexane ring. This combination of functional groups and stereochemistry imparts distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Numéro CAS |
920985-38-2 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(1R,2R)-1-ethyl-2-nitrocyclohexane |
InChI |
InChI=1S/C8H15NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
PEFGFCZACCPXCL-HTQZYQBOSA-N |
SMILES isomérique |
CC[C@@H]1CCCC[C@H]1[N+](=O)[O-] |
SMILES canonique |
CCC1CCCCC1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)



![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
